N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound with a unique structure that includes an oxadiazole ring and a methylsulfonylphenyl group
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in industrial processes, including as a catalyst or as a component in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .
Mode of Action
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is hindered, leading to the death of microbial cells or tumor cells .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids. This disruption of the pathway leads to the inhibition of DNA, RNA, and protein synthesis, affecting cell growth and division .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of DHFR by N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to the disruption of DNA, RNA, and protein synthesis. This results in the inhibition of cell growth and division, leading to cell death. Therefore, the compound exhibits antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors. This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be introduced through a sulfonation reaction, where a methyl group is added to the phenyl ring followed by sulfonation.
Acetylation: The final step involves the acetylation of the oxadiazole ring to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- **N-(4-methylsulfonylphenyl)-1,3,4-triazol-2-yl]acetamide
- **N-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propionamide
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and its oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-3-5-9(6-4-8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNOBVYLPODPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.